4-[4-(Bromomethyl)phenyl]sulfonylmorpholine
Overview
Description
4-[4-(Bromomethyl)phenyl]sulfonylmorpholine is a compound that features both a sulfonyl and a morpholine group. The sulfonyl group is a functional group consisting of a sulfur atom double bonded to two oxygen atoms and single bonded to another carbon atom, while the morpholine group is a heterocyclic amine, consisting of a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is related to sulfonamides, a class of compounds known for their antimicrobial properties, and it has been studied for its potential in modulating antibiotic activity against multidrug-resistant strains of various bacteria and fungi .
Synthesis Analysis
The synthesis of related heterocyclic compounds, such as morpholines, can be achieved through the reaction of bromoethylsulfonium salt with amino alcohols. This process involves the generation of a vinyl sulfonium salt followed by annulation, which results in the formation of six- and seven-membered rings. The method is versatile, accommodating a range of nitrogen substituents and allowing for the substitution of amino alcohols with amino thiols and diamines to produce various heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of 4-[4-(Bromomethyl)phenyl]sulfonylmorpholine is characterized by the presence of a morpholine ring and a phenylsulfonyl moiety. The morpholine ring provides a scaffold that is known to contribute to antimicrobial activity. The sulfonyl group is a common feature in many biologically active compounds and can significantly affect the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 4-[4-(Bromomethyl)phenyl]sulfonylmorpholine can be inferred from studies on related sulfonamides and their interactions with biological systems. For instance, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline have been synthesized and shown to exhibit antimicrobial activity. These reactions typically involve the use of substituted aryl sulfonyl chlorides or chloroformates reacting with a precursor compound to yield a variety of sulfonamide and carbamate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-[4-(Bromomethyl)phenyl]sulfonylmorpholine and related compounds are determined by their functional groups and molecular structure. The presence of the sulfonyl group can influence the solubility, acidity, and overall reactivity of the compound. The morpholine ring contributes to the compound's basicity and its ability to form hydrogen bonds, which can be crucial for its biological activity. The bromomethyl group is a reactive site that can participate in further chemical transformations, potentially leading to the synthesis of a wide array of derivatives with varied biological activities .
Safety And Hazards
properties
IUPAC Name |
4-[4-(bromomethyl)phenyl]sulfonylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c12-9-10-1-3-11(4-2-10)17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQIDMWXPJOIFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381497 | |
Record name | 4-[4-(Bromomethyl)benzene-1-sulfonyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Bromomethyl)phenyl]sulfonylmorpholine | |
CAS RN |
138385-04-3 | |
Record name | 4-[4-(Bromomethyl)benzene-1-sulfonyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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